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2,7-Dimethylocta-3,5-diyne-2,7-diol

Cat. No.: B1329538
CAS No.: 5929-72-6
M. Wt: 166.22 g/mol
InChI Key: CKVWIEREOYIKNC-UHFFFAOYSA-N
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Description

2,7-Dimethylocta-3,5-diyne-2,7-diol (CAS 5929-72-6) is a symmetrical diacetylene alcohol of significant interest in contemporary chemical synthesis and materials science . Its molecular structure, characterized by a rigid diyne core flanked by tertiary alcohol groups, serves as a versatile building block for constructing complex molecular architectures . The compound is a valuable precursor in the synthesis of conjugated polymers and materials. The diyne scaffold is integral to the formation of polydiacetylenes, a class of polymers that exhibit mechanochromic behavior, changing color in response to mechanical stress, which makes them promising for the development of sensors and smart materials . Furthermore, the molecule's rigid and linear geometry is highly sought after in the design of molecular wires and liquid crystals, where precise control over molecular architecture is paramount . In synthetic chemistry, the terminal diyne serves as a key intermediate in various coupling reactions, including Glaser-type homocoupling and Cadiot-Chodkiewicz cross-coupling, which are fundamental methods for creating larger conjugated systems . The hydroxyl groups provide sites for further functionalization, allowing researchers to tailor the compound's properties and solubility for specific applications. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B1329538 2,7-Dimethylocta-3,5-diyne-2,7-diol CAS No. 5929-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dimethylocta-3,5-diyne-2,7-diol
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InChI

InChI=1S/C10H14O2/c1-9(2,11)7-5-6-8-10(3,4)12/h11-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CKVWIEREOYIKNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC#CC(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
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DSSTOX Substance ID

DTXSID10208015
Record name 2,7-Dimethylocta-3,5-diyne-2,7-diol
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Molecular Weight

166.22 g/mol
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CAS No.

5929-72-6
Record name 2,7-Dimethyl-3,5-octadiyne-2,7-diol
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Record name 2,7-Dimethylocta-3,5-diyne-2,7-diol
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Record name 2,7-dimethylocta-3,5-diyne-2,7-diol
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Advanced Synthetic Methodologies for 2,7 Dimethylocta 3,5 Diyne 2,7 Diol

Catalytic Homocoupling Approaches to 1,3-Diynes

The formation of the 1,3-diyne backbone of 2,7-dimethylocta-3,5-diyne-2,7-diol is typically achieved through the homocoupling of its precursor, 2-methyl-3-butyn-2-ol. chemicalbook.com This reaction involves the joining of two terminal alkyne molecules to form a symmetrical diyne. Various catalytic systems have been developed to facilitate this transformation with high efficiency and under mild conditions.

Copper-Catalyzed Oxidative Coupling Reactions (e.g., Glaser Coupling and its Variants)

The Glaser coupling, first reported in 1869, is a classical and widely used method for the synthesis of symmetrical diynes through the oxidative homocoupling of terminal alkynes. rsc.org The reaction is catalyzed by copper salts in the presence of a base and an oxidant. rsc.org The Hay modification of the Glaser coupling, which utilizes a soluble copper-TMEDA (tetramethylethylenediamine) complex, offers improved versatility due to its solubility in a broader range of solvents. rsc.org

The synthesis of this compound via Glaser coupling involves the dimerization of 2-methyl-3-butyn-2-ol. This reaction is a cornerstone in the production of various fine chemicals. uu.nl

The precise mechanism of copper-catalyzed diyne formation is still a subject of ongoing research. researchgate.net However, it is generally accepted that the reaction proceeds through several key steps. The process is believed to be initiated by the coordination of the copper(I) catalyst to the terminal alkyne. nih.gov Subsequent steps are thought to involve the formation of a copper acetylide intermediate, which then undergoes oxidative coupling to form the diyne product. researchgate.net The presence of an oxidant is crucial for the regeneration of the active copper catalyst.

Recent studies, including density functional theory (DFT) calculations, have provided deeper insights into the reaction pathway. nih.gov For instance, in some copper-catalyzed diyne cyclizations, the formation of vinyl cation intermediates has been proposed. nih.gov The nature of the ligand coordinated to the copper center can also significantly influence the reaction mechanism and efficiency. rsc.org

Commonly used copper catalysts include copper(I) chloride (CuCl) and copper(II) chloride (CuCl2). dicp.ac.cn The choice of ligand is critical, with bidentate nitrogenous ligands like TMEDA being frequently employed. nih.gov The base plays a crucial role in the deprotonation of the terminal alkyne. While traditional methods often use amines like pyridine, stronger bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been utilized. acs.org

Recent advancements have explored the use of N-heterocyclic carbenes (NHCs) as ligands in copper-catalyzed coupling reactions. Furthermore, some protocols have been developed that proceed under mild, base-free conditions. acs.org The optimization of reaction parameters is often guided by kinetic studies, which can reveal the order of the reaction with respect to the reactants and catalyst. researchgate.net For instance, some Glaser-Hay couplings have been found to be zero-order with respect to the terminal alkyne under certain conditions. researchgate.net

Table 1: Optimization of Reaction Conditions for Glaser-Hay Coupling

EntryCopper CatalystLigand/BaseSolventTemperature (°C)Yield (%)Reference
1CuClTMEDAAcetone (B3395972)Room Temp.High rsc.org
2Cu(OAc)₂PyridineMethanolRefluxGood rsc.org
3CuIPP-N₃DMFRoom Temp.95 acs.org
4CuCl₂LiClDMF8085 dicp.ac.cn

This table presents a selection of optimized conditions and is not exhaustive.

Palladium-Catalyzed Coupling Strategies

While copper catalysis is predominant for the homocoupling of terminal alkynes, palladium-based systems have also emerged as effective catalysts for this transformation. acs.orgnih.gov Palladium-catalyzed homocoupling reactions can proceed under aerobic conditions and often exhibit high efficiency. acs.orgacs.org These reactions can be performed in various solvents, including aqueous media, which aligns with the principles of green chemistry. nih.gov

The catalytic cycle for palladium-catalyzed alkyne homocoupling is thought to involve the formation of a palladium-alkynyl complex. acs.org This is followed by oxidative addition and reductive elimination steps to yield the diyne product. acs.org In some systems, a co-catalyst, such as a silver salt, may be employed to enhance the catalytic activity. nih.gov

Table 2: Comparison of Palladium-Catalyzed Homocoupling Systems

EntryPalladium CatalystCo-catalyst/BaseSolventConditionsYield (%)Reference
1Pd(OAc)₂CuI, DABCOTolueneAir, 50°C95 acs.org
2Pd(II) complexAgNO₃, Cs₂CO₃n-BuOH/H₂OAir, 60°C92 nih.gov
3Pd(PPh₃)₄CuI, n-BuNH₂BenzeneMW, 650WHigh semanticscholar.org

This table provides examples of different palladium-based catalytic systems.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates and often improve yields. semanticscholar.orgrsc.org This technology has been successfully applied to the synthesis of 1,3-diynes, including the homocoupling of terminal alkynes. researchgate.netacs.org Microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. semanticscholar.org

For the synthesis of this compound, microwave-assisted protocols can offer a rapid and efficient alternative to traditional heating. These reactions can be carried out using copper or palladium catalysts and are often performed under solvent-free conditions, further enhancing their green credentials. rsc.orgresearchgate.net

A notable example involves the microwave-assisted homocoupling of terminal alkynes catalyzed by CuI and TMEDA at 100°C for just 10 minutes under solvent-free conditions, providing moderate to excellent yields. researchgate.net

Solvent-Free Synthesis Methodologies

The development of solvent-free reaction conditions is a key goal in green chemistry, as it minimizes waste and reduces the environmental impact of chemical processes. researchgate.net Solvent-free, or neat, conditions have been successfully applied to the synthesis of 1,3-diynes. rsc.orgacs.org

These reactions are often facilitated by microwave irradiation, which provides the necessary energy for the transformation to occur without a solvent. researchgate.netacs.org The homocoupling of terminal alkynes under solvent-free conditions has been achieved using copper catalysts, such as CuI with TMEDA, in the presence of air as the oxidant. researchgate.net This approach offers a highly efficient and environmentally benign route to symmetrical diynes like this compound.

Retro-Favorskii Reaction in the Synthesis and Derivatization of this compound

The Retro-Favorskii reaction is a base-catalyzed cleavage of a 2-hydroxyprop-2-yl-alkyne into a terminal alkyne and acetone. wikipedia.org In the context of this compound, this reaction is not a synthetic route to the diol itself, but rather a method for its derivatization. The diol can be viewed as a protected form of a terminal diyne.

The reaction is typically carried out by heating the diol in a solution of a strong base, such as potassium hydroxide (B78521), in a suitable solvent like propan-2-ol. wikipedia.org This process would lead to the cleavage of one or both of the 2-hydroxyprop-2-yl groups, yielding a terminal diyne and acetone. This transformation is particularly useful in multi-step syntheses where the terminal alkyne functionality needs to be temporarily protected.

Table 1: Derivatization of this compound via Retro-Favorskii Reaction

ProductReagents and ConditionsApplicationReference
Terminal Diyne + AcetonePotassium hydroxide, propan-2-ol, heatDeprotection of the diyne functionality for further reactions. wikipedia.org

Exploration of Alternative Synthetic Routes

Several alternative synthetic pathways have been explored for the preparation of this compound. These methods often provide advantages in terms of yield, reaction conditions, and scalability.

The synthesis of this compound can be achieved through the condensation of an acetylenic anion with a suitable electrophile. A common approach involves the generation of an acetylene (B1199291) dianion, which then reacts with two equivalents of acetone. researchgate.net

The acetylene dianion can be prepared by treating acetylene with a strong base, such as lithium amide in liquid ammonia. The subsequent addition of acetone to the reaction mixture results in the formation of the desired diol after an acidic workup. Grignard reagents of acetylene can also be employed for this transformation. wisc.edugoogle.com The reaction of ethynylmagnesium bromide with acetone, for instance, would lead to the formation of the corresponding propargyl alcohol, which can then be coupled to form the final diol.

Table 2: Synthesis of this compound via Condensation of Acetylenic Anions

Acetylenic Anion SourceElectrophileKey ConditionsReference
Lithium AcetylideAcetoneLow temperature (-78 °C), anhydrous conditions researchgate.net
Ethynylmagnesium BromideAcetoneAnhydrous ether solvent wisc.edu

It is crucial to maintain anhydrous conditions and often low temperatures to prevent side reactions and ensure high yields. researchgate.net

The direct reaction of acetylene with ketones, a classic method known as the Favorskii reaction, is a widely used route for the synthesis of acetylenic alcohols and diols. wikipedia.orgmdpi.com In the case of this compound, this involves the reaction of acetylene with two equivalents of acetone in the presence of a base.

A common procedure involves bubbling acetylene gas through a suspension of potassium hydroxide in an inert solvent, followed by the addition of acetone. mdpi.com This in-situ generation of the acetylide anion facilitates the nucleophilic attack on the carbonyl carbon of acetone.

An alternative and often more efficient approach for the synthesis of symmetrical diynediols like this compound is the oxidative homocoupling of a terminal propargyl alcohol. The Glaser-Hay coupling is a prominent example of this type of reaction. organic-chemistry.org In this method, 2-methyl-3-butyn-2-ol, which is readily prepared from acetone and acetylene, undergoes dimerization in the presence of a copper catalyst and an oxidant, such as air or oxygen. organic-chemistry.orgmdpi.com

Table 3: Synthesis of this compound via Reaction of Acetylene with Ketones and Subsequent Coupling

Reaction TypeReactantsCatalyst/ReagentsKey ConditionsYieldReference
Favorskii ReactionAcetylene, AcetonePotassium HydroxideBasic conditions- mdpi.com
Glaser-Hay Coupling2-Methyl-3-butyn-2-olCopper(I) salt, TMEDA, Oxygen-High organic-chemistry.orgmdpi.com

The Glaser-Hay coupling often provides higher yields and better selectivity for the desired symmetrical diyne compared to the direct reaction of acetylene with ketones, which can sometimes lead to the formation of byproducts. mdpi.com

Mechanistic Elucidation of Reactions Involving 2,7 Dimethylocta 3,5 Diyne 2,7 Diol

Investigation of Novel Substitution Reactions

Recent research has explored new avenues for the functionalization of diyne substrates, with a particular focus on substitution reactions that allow for the formation of complex molecular architectures.

Double SN2' Substitution on Diyne Substrates

A significant development in the chemistry of diynes is the discovery of the double SN2' substitution reaction. This reaction type offers a powerful tool for the construction of conjugated systems. In this process, a diyne substrate containing two leaving groups undergoes a nickel-catalyzed reaction with two equivalents of a nucleophile, such as a Grignard reagent. The reaction proceeds via a rearrangement, leading to the formation of a conjugated enyne system.

The general scheme for a double SN2' substitution on a generic diyne substrate can be visualized as a concerted process where the nucleophile attacks the terminal carbon of the diyne system, inducing a shift of the pi electrons and the expulsion of the leaving group from the other end of the conjugated system. This happens in a sequential manner for both leaving groups, resulting in a "double" substitution with rearrangement. While this reaction has been investigated for various diyne systems, specific studies on 2,7-Dimethylocta-3,5-diyne-2,7-diol as the substrate would be needed to fully elucidate its behavior in this transformation.

Role of Leaving Groups and Nucleophiles in Diyne Reactivity (e.g., Grignard Reagents)

The efficiency and outcome of the double SN2' substitution are highly dependent on the nature of both the leaving groups and the nucleophiles.

Nucleophiles (e.g., Grignard Reagents): Grignard reagents (R-MgX) are potent carbon-based nucleophiles and are commonly employed in these reactions. The reactivity of the Grignard reagent is influenced by the nature of the R group (alkyl, aryl, etc.) and the halogen (X). In the context of the double SN2' substitution on diynes, Grignard reagents, in conjunction with a nickel catalyst, have proven to be effective in forming new carbon-carbon bonds. The selection of the Grignard reagent is a critical parameter for controlling the final structure of the product. For instance, using different aryl or alkyl Grignard reagents allows for the introduction of diverse substituents onto the diyne backbone.

The table below summarizes the key components and their roles in the double SN2' substitution reaction of a conceptual diol substrate.

ComponentRoleExamples
Diyne Substrate The electrophilic backbone undergoing substitution.This compound
Leaving Group The group that detaches from the substrate.-OH (requires activation), -OTs, -OMs
Nucleophile The electron-rich species that attacks the substrate.Grignard Reagents (e.g., Phenylmagnesium bromide)
Catalyst Facilitates the reaction, often by activating the substrate or nucleophile.Nickel complexes (e.g., NiCl2(dppp))

Reaction Kinetics and Transition State Analysis

Understanding the kinetics of a reaction provides information about its rate and the factors that influence it. The study of transition states, the high-energy intermediates between reactants and products, is crucial for a complete mechanistic picture.

For the double SN2' substitution on a diyne, the reaction is expected to proceed through a series of steps, each with its own rate and activation energy. A plausible reaction coordinate diagram would show the energy changes as the reactants are converted to products. The rate-determining step would be the one with the highest activation energy.

Kinetic Studies: Detailed kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst loading, reactant concentrations). This data would allow for the determination of the reaction order with respect to each component and the calculation of the rate constant. Such studies have yet to be extensively reported specifically for this compound.

Transition State Analysis: Computational chemistry provides powerful tools to model transition states. For an SN2' reaction, the transition state would involve the partial formation of the new bond with the nucleophile and the partial breaking of the bond with the leaving group, all while the pi system of the diyne is rearranging. The geometry and energy of this transition state dictate the reaction's feasibility and stereochemical outcome. Computational analyses can help visualize the structure of the transition state and calculate its energy, providing insights that are often difficult to obtain experimentally.

Stereochemical Aspects of Diyne Transformations

Stereochemistry is a critical aspect of chemical reactions, especially when new chiral centers are formed or existing ones are modified. The compound this compound is itself achiral. However, reactions at the propargylic positions can potentially lead to the formation of chiral products, depending on the nature of the reactants and the reaction mechanism.

In a double SN2' reaction, the attack of the nucleophile occurs at the terminus of the conjugated system, not directly at the carbon bearing the leaving group. The stereochemical outcome of such a reaction would depend on the geometry of the transition state and whether the nucleophile adds to a specific face of the molecule. If the substrate or the nucleophile is chiral, or if a chiral catalyst is used, it is possible to achieve stereoselective transformations.

For instance, if a chiral ligand is used with the nickel catalyst, it could induce facial selectivity in the attack of the Grignard reagent, leading to the preferential formation of one enantiomer of the product. The study of the stereochemical course of these reactions is an active area of research, as it opens up possibilities for the asymmetric synthesis of complex molecules. However, specific studies detailing the stereochemical outcomes of reactions involving this compound are not yet widely available in the scientific literature.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can map out the carbon-hydrogen framework.

The proton NMR (¹H NMR) spectrum of 2,7-Dimethylocta-3,5-diyne-2,7-diol is characterized by its simplicity, which is a direct consequence of the molecule's high degree of symmetry. The plane of symmetry running through the center of the C≡C-C≡C bond makes the two halves of the molecule chemically equivalent.

This symmetry results in two primary signals:

A signal corresponding to the twelve protons of the four methyl groups (CH₃). These protons are equivalent and therefore appear as a single peak.

A signal from the two protons of the hydroxyl groups (-OH).

The absence of any other signals confirms the proposed symmetrical structure. The integration of these peaks would show a 12:2 (or 6:1) ratio, further confirming the assignment.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
1.48 Singlet -CH₃ (Methyl Protons)
2.35 Singlet -OH (Hydroxyl Protons)

Data sourced from publicly available spectral databases.

Complementing the ¹H NMR data, the carbon-13 NMR (¹³C NMR) spectrum provides critical information about the carbon skeleton of the molecule. nih.gov Due to the molecule's symmetry, the ten carbon atoms give rise to only four distinct signals in the spectrum. nih.gov

The expected signals are:

One signal for the four equivalent methyl carbons (C1 and C8).

One signal for the two equivalent quaternary carbons bonded to the hydroxyl groups (C2 and C7).

Two distinct signals for the sp-hybridized carbons of the diyne moiety. One signal represents the outer alkyne carbons (C3 and C6), and the other represents the inner alkyne carbons (C4 and C5).

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
31.4 C1, C8 (-CH₃)
65.5 C2, C7 (Quaternary carbons)
75.1 C4, C5 (Inner alkyne carbons)
86.8 C3, C6 (Outer alkyne carbons)

Data sourced from M. T. Hearn, Org. Magn. Resonance 9, 141(1977) via PubChem. nih.gov

While ²⁹Si NMR spectroscopy is not directly applicable to this compound itself, it is a powerful tool for characterizing silylated derivatives of such compounds. The hydroxyl groups of the diol can be readily converted into silyl (B83357) ethers through reactions with silylating agents like chlorotrimethylsilane (B32843) (TMS-Cl). This derivatization is often performed to increase the volatility of the compound for gas chromatography or to act as a protective group in further synthetic steps.

²⁹Si NMR would be instrumental in confirming the success of such a derivatization. Silicon-29 has a very wide chemical shift range, making it highly sensitive to its electronic environment. huji.ac.il The spectrum of the resulting bis-silyl ether of the diol would exhibit a single sharp signal in the region characteristic of trialkylsilyl ethers. pascal-man.com This provides unambiguous evidence of the formation of the C-O-Si bond. A common challenge in ²⁹Si NMR is the presence of a broad background signal from the quartz in the NMR tube and probe, typically around -110 ppm, which must be accounted for during spectral analysis. huji.ac.il

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Vapor Phase IR, is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.

The FTIR spectrum of this compound, typically recorded using a KBr wafer, provides clear evidence for its key functional groups. nih.gov

Key absorption bands include:

O-H Stretch: A strong and broad absorption band is observed in the region of 3600-3200 cm⁻¹. This is characteristic of the stretching vibration of the hydrogen-bonded hydroxyl (-OH) groups present in the solid state.

C-H Stretch: Absorption bands corresponding to the stretching of sp³ C-H bonds in the methyl groups appear just below 3000 cm⁻¹.

C≡C Stretch: The stretching vibration of the carbon-carbon triple bond of the diyne appears in the fingerprint region. Due to the symmetry of the molecule, this peak can be weak or absent in the IR spectrum but is typically observed.

Table 3: Key FTIR Absorption Bands for this compound (KBr Wafer)

Wavenumber (cm⁻¹) Intensity Assignment
~3300 Strong, Broad O-H stretch (hydrogen-bonded)
~2980 Medium-Strong sp³ C-H stretch
~2250 Weak-Medium C≡C stretch

Data interpretation based on characteristic infrared group frequencies.

The vapor phase infrared spectrum of this compound provides complementary information to the solid-state FTIR spectrum. nih.govnist.govnist.gov By analyzing the molecule in the gas phase, intermolecular interactions like hydrogen bonding are minimized.

This leads to noticeable differences in the spectrum:

O-H Stretch: The broad absorption seen in the solid phase is replaced by a sharper, more defined band at a higher frequency (typically 3600-3700 cm⁻¹). This is indicative of free, non-hydrogen-bonded hydroxyl groups.

Rotational-Vibrational Structure: The bands in the vapor phase spectrum may exhibit fine structure resulting from rotational transitions, which are not observed in the condensed phase.

Comparing the solid-phase and vapor-phase spectra allows for a detailed study of the effects of intermolecular hydrogen bonding on the vibrational modes of the molecule.

Table 4: Key Vapor Phase IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3650 Sharp, Medium O-H stretch (non-hydrogen-bonded)
~2980 Strong sp³ C-H stretch

Data interpretation based on the NIST Gas-Phase Infrared Database. nist.govnist.gov

Table 5: List of Compounds Mentioned

Compound Name Molecular Formula
This compound C₁₀H₁₄O₂

Attenuated Total Reflectance (ATR-IR) Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is a powerful technique for obtaining the infrared spectrum of a solid or liquid sample with minimal preparation. For this compound, the ATR-IR spectrum provides key information about its functional groups. nih.gov

The gas-phase IR spectrum reveals several characteristic absorption bands. nist.gov A prominent, broad band corresponding to the O-H stretching of the hydroxyl groups is expected in the region of 3600-3200 cm⁻¹. The C-H stretching of the methyl groups would appear around 2900-3000 cm⁻¹. The most distinctive feature of this molecule, the internal alkyne (C≡C) bond, is expected to show a weak absorption band in the 2260-2100 cm⁻¹ region, which is often weak or absent in symmetrical or near-symmetrical alkynes.

Table 1: Key ATR-IR Data for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (Alcohol) 3600 - 3200 (broad)
C-H Stretch (Alkane) 3000 - 2850
C≡C Stretch (Alkyne) 2260 - 2100 (weak)
C-O Stretch (Alcohol) 1260 - 1000

Note: This table represents expected ranges for the functional groups present in the molecule.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.netyoutube.com It is an essential method for determining the absolute configuration of chiral molecules in solution. youtube.com A VCD signal is only observed if an excess of one enantiomer of a chiral substance is present. researchgate.net

The molecule this compound is, however, an achiral compound. ncats.ionih.gov It does not possess a chiral center and is superimposable on its mirror image. Consequently, it does not exhibit optical activity and will not produce a VCD spectrum. The determination of its absolute configuration via VCD is therefore not applicable.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides precise information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₀H₁₄O₂, which corresponds to a molecular weight of approximately 166.22 g/mol . nih.govnih.govnist.gov

Electron ionization (EI) mass spectrometry of this compound would be expected to show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts. uni.lu For instance, the protonated molecule [M+H]⁺ is predicted to have a CCS of 157.3 Ų, while the sodium adduct [M+Na]⁺ is predicted at 166.2 Ų. uni.lu Common fragmentation pathways for tertiary alcohols include the loss of a methyl group (CH₃) or a water molecule (H₂O).

Table 2: Predicted Mass Spectrometry Data

Adduct m/z (mass-to-charge ratio) Predicted CCS (Ų)
[M]⁺ 166.09883 148.6
[M+H]⁺ 167.10666 157.3
[M+Na]⁺ 189.08860 166.2
[M+H-H₂O]⁺ 149.09664 145.2

Data sourced from predicted values. uni.lu

Elemental Analysis for Compositional Verification

Elemental analysis is a process that determines the percentage composition of elements in a compound. For an organic compound like this compound, this typically involves measuring the mass percentages of carbon, hydrogen, and oxygen. Based on its molecular formula, C₁₀H₁₄O₂, the theoretical elemental composition can be calculated. webqc.org This experimental data is crucial for verifying the purity and empirical formula of a synthesized sample.

Table 3: Elemental Composition of this compound

Element Symbol Atomic Mass ( g/mol ) Atoms in Molecule Total Mass ( g/mol ) Mass Percent (%)
Carbon C 12.011 10 120.11 72.26%
Hydrogen H 1.008 14 14.112 8.49%
Oxygen O 15.999 2 31.998 19.25%

| Total | | | | 166.22 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 605735. nih.gov The data reveals the exact conformation of the molecule in the solid state and the packing of molecules within the crystal lattice.

Crystal Engineering Principles Applied to this compound

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. hhu.de For molecules like this compound, the hydroxyl (-OH) groups are the most significant functional groups for directing the crystal packing via hydrogen bonding. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 2,7 Dimethylocta 3,5 Diyne 2,7 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and predicting the reactivity of 2,7-Dimethylocta-3,5-diyne-2,7-diol. These methods, particularly density functional theory (DFT), offer a detailed view of the molecule's frontier molecular orbitals (FMOs), the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are critical in determining the molecule's reactivity.

For acetylenic diols, the HOMO is typically localized on the π-systems of the triple bonds, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed along the acetylenic carbons, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Reactivity descriptors, derived from quantum chemical calculations, provide quantitative measures of the molecule's reaction tendencies. These include:

Electron Affinity and Ionization Potential: These values relate to the energies of the LUMO and HOMO, respectively, and are crucial for understanding the molecule's behavior in redox reactions.

Chemical Hardness and Softness: These concepts, based on the HOMO-LUMO gap, help to predict the nature of interactions with other chemical species, in line with the principles of Hard and Soft Acids and Bases (HSAB) theory.

Fukui Functions: These functions identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron.

Semi-empirical quantum chemical methods can also be employed to investigate the structural and electronic properties of acetylenic diols. cyberleninka.ru For instance, the distribution of charges in butyn-2-diol-1,4, a related compound, has been calculated to show the symmetrical nature of the hydroxyl groups. cyberleninka.ru This type of analysis for this compound would similarly highlight the charge distribution and identify the reaction centers, particularly for processes like catalytic vinylation. cyberleninka.ru

Calculated Property Description Significance for this compound
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates the propensity to donate electrons; key for electrophilic reactions.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates the propensity to accept electrons; key for nucleophilic reactions.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Correlates with chemical reactivity and kinetic stability.
Electron AffinityEnergy change upon adding an electron.Predicts the ability to form an anion.
Ionization PotentialEnergy required to remove an electron.Predicts the ability to form a cation.
Chemical HardnessResistance to change in electron distribution.Helps predict interaction preferences based on HSAB theory.

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound is a critical aspect of its chemistry, influencing its physical properties and how it interacts with other molecules. Conformational analysis involves identifying the stable conformers (rotational isomers) and mapping the potential energy surface (PES) associated with the rotation around its single bonds.

The key rotatable bonds in this compound are the C-C bonds connecting the tertiary alcohol moieties to the central diyne core. Rotation around these bonds can lead to various staggered and eclipsed conformations. The relative energies of these conformers are determined by a balance of steric hindrance between the methyl groups and the potential for intramolecular hydrogen bonding between the two hydroxyl groups.

Computational methods can be used to perform a systematic scan of the dihedral angles of these rotatable bonds, calculating the energy at each step. This process generates a potential energy landscape, where the valleys correspond to stable conformers and the peaks represent the energy barriers for interconversion. The results of such an analysis would likely show that conformers allowing for intramolecular hydrogen bonding are particularly stable, provided that steric repulsion is minimized. The global minimum on this energy landscape corresponds to the most stable conformation of the molecule.

Conformational Feature Description Predicted Influence on this compound
Rotational IsomersDifferent spatial arrangements of atoms due to bond rotation.Determines the overall shape and polarity of the molecule.
Potential Energy SurfaceA map of the energy of a molecule as a function of its geometry.Identifies stable conformers and transition states for conformational changes.
Steric HindranceRepulsive interactions between bulky groups.Destabilizes conformers where methyl groups are in close proximity.
Intramolecular Hydrogen BondingHydrogen bonding between the two hydroxyl groups.Can significantly stabilize certain conformations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of this compound and its interactions with its environment over time. These simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering insights into processes that occur on the pico- to nanosecond timescale.

For this compound, MD simulations can be particularly useful for understanding its behavior in solution. By simulating the diol in a box of solvent molecules (e.g., water, ethanol), one can study:

Solvation Structure: How solvent molecules arrange themselves around the diol, including the formation of hydrogen bonds between the hydroxyl groups and the solvent.

Diffusion and Transport Properties: How the molecule moves through the solvent, which is important for understanding its transport to reactive sites.

Intermolecular Interactions: The nature and strength of the forces between the diol and solvent molecules, which govern its solubility and other physical properties.

Coarse-grained molecular dynamics simulations have been employed to understand the polymerization of alkyne diols, which can provide a methodological framework for studying the intermolecular interactions of this compound in various environments. researchgate.net Furthermore, QM/MM (quantum mechanics/molecular mechanics) methods can be applied to study solvent effects on the spectroscopic properties of alkynes, which would be applicable to this diol. digitellinc.com

Simulation Aspect Description Application to this compound
Solvation ShellThe layer of solvent molecules immediately surrounding the solute.Understanding how the diol interacts with different solvents.
Radial Distribution FunctionDescribes how the density of surrounding atoms varies as a function of distance.Quantifies the structure of the solvation shell.
Hydrogen Bonding DynamicsThe formation and breaking of hydrogen bonds over time.Elucidating the role of the hydroxyl groups in intermolecular interactions.
Mean Square DisplacementA measure of the average distance a molecule travels over time.Calculating diffusion coefficients and understanding mobility.

Theoretical Modeling of Reaction Mechanisms

Theoretical modeling of reaction mechanisms allows for a detailed exploration of the pathways through which this compound undergoes chemical transformations. By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and the energy barriers that control the reaction rate.

For this compound, several types of reactions could be modeled:

Addition Reactions: The diyne core is susceptible to addition reactions. Theoretical models can predict whether these additions occur in a stepwise or concerted manner and can explain the stereoselectivity of the products.

Oxidation and Reduction: The reactivity of the hydroxyl groups and the triple bonds towards oxidizing and reducing agents can be investigated.

Polymerization: The diol can serve as a monomer in polymerization reactions. Theoretical models can elucidate the mechanism of chain initiation, propagation, and termination.

For instance, gold-catalyzed bicycloketalization of alkyne-diols has been studied, and theoretical modeling could be applied to understand the mechanism of similar reactions involving this compound. rsc.org Both static density functional theory (DFT) and molecular dynamics (MD) calculations have been used to investigate reaction mechanisms, such as the Diels-Alder reactions of tetrazines with alkenes, providing a template for how the reactions of this diol could be studied. researchgate.net

Mechanistic Element Description Relevance to this compound Reactions
Transition StateThe highest energy point along the reaction coordinate.Determines the activation energy and rate of the reaction.
IntermediateA short-lived, high-energy species in a reaction pathway.Helps to understand multi-step reaction mechanisms.
Reaction CoordinateThe path of minimum energy connecting reactants and products.Provides a visual representation of the reaction progress.
Activation EnergyThe minimum energy required to initiate a chemical reaction.A key factor in determining the reaction kinetics.

Application of 2,7 Dimethylocta 3,5 Diyne 2,7 Diol As a Versatile Organic Building Block

Precursor in Polymer Synthesis and Advanced Materials

The presence of the diacetylene functionality in 2,7-Dimethylocta-3,5-diyne-2,7-diol allows it to serve as a monomer in the synthesis of conjugated polymers. These polymers, characterized by a backbone of alternating single and multiple bonds, exhibit interesting electronic and optical properties, making them suitable for a range of applications in materials science.

This compound can undergo polymerization through various methods, including oxidative coupling, to form polydiacetylenes. The resulting polymers possess a highly conjugated backbone, which is responsible for their unique electronic characteristics. The tertiary hydroxyl groups of the parent monomer can be further functionalized to tune the solubility and processing characteristics of the resulting polymers, as well as to introduce specific functionalities for targeted applications.

The polymerization of diacetylene monomers like this compound can be influenced by factors such as the reaction conditions and the presence of catalysts. The resulting polymer's properties, including molecular weight and polydispersity, are dependent on these synthetic parameters.

The conjugated nature of polymers derived from this compound makes them promising candidates for use in organic electronic devices. While direct applications of the homopolymer may be limited, the diol's structure serves as a foundational unit for more complex materials. For instance, it can be incorporated into copolymers or used to create oligomers that are then utilized as precursors for active layers in organic light-emitting diodes (OLEDs).

Table 1: Polymerization Studies of Diacetylene Diols

Monomer Polymerization Method Resulting Polymer Potential Application
This compound Oxidative Coupling Polydiacetylene Organic Electronics
Substituted Diacetylene Diols Solid-State Polymerization Cross-linked Networks Advanced Composites

Role in Supramolecular Chemistry and Host-Guest Systems

The hydroxyl groups of this compound play a pivotal role in its ability to form ordered structures through non-covalent interactions, particularly hydrogen bonding. This has led to its exploration in the field of supramolecular chemistry, where it has been shown to form interesting host-guest complexes and self-assembled structures.

In the solid state, this compound can act as a host molecule, capable of encapsulating smaller guest molecules within its crystal lattice. The formation of these inclusion complexes is driven by the formation of a hydrogen-bonded network of the diol molecules, which creates cavities or channels of suitable size and shape to accommodate the guest.

The selection of guest molecules is often based on size, shape, and chemical compatibility with the host lattice. The inclusion of guest molecules can significantly alter the physical properties of the material, such as its melting point and solubility. This phenomenon has been studied to understand the principles of molecular recognition and to develop new materials with tailored properties.

A particularly fascinating aspect of the supramolecular behavior of certain diols, including analogs of this compound, is the phenomenon of self-inclusion, sometimes referred to as "molecular cannibalism." In this process, some molecules of the diol act as hosts, forming a lattice structure that encapsulates other molecules of the same diol, which then act as guests.

This unusual packing arrangement is driven by the optimization of intermolecular interactions within the crystal. While specific studies on this compound exhibiting this behavior are not widely reported, the principle has been observed in structurally similar diacetylene diols. This highlights the complex and often unpredictable nature of crystal packing in these systems.

The resulting porous materials can have potential applications in areas such as gas storage, separation, and catalysis. The size and shape of the pores can be tuned by carefully selecting the co-crystallizing agent and controlling the crystallization conditions. This rational design approach allows for the creation of functional materials with specific properties for targeted applications.

Table 2: Supramolecular Assemblies Involving Diacetylene Diols

System Key Interaction Resulting Structure Potential Application
Diol + Guest Molecule Hydrogen Bonding, van der Waals Inclusion Complex Molecular Recognition
Diol Self-Assembly Hydrogen Bonding Self-Inclusion Complex Fundamental Research
Diol + Co-former Hydrogen Bonding Porous Crystalline Material Gas Storage, Separation

Derivatization Strategies for Functional Molecule Synthesis

This compound serves as a valuable and versatile C10 building block in organic synthesis. Its bifunctional nature, characterized by a conjugated diyne system and two tertiary hydroxyl groups, offers multiple reaction sites for derivatization. This allows for the strategic construction of a wide array of more complex functional molecules. The rigid diyne backbone provides a linear scaffold, while the hydroxyl groups introduce points for polar interactions and further functionalization.

Hydroboration of Diyne Moieties for Enynes and Dienes

The conjugated diyne core of this compound is highly susceptible to hydroboration, a powerful reaction for the stereoselective synthesis of vinylboranes, which are key intermediates in the formation of enynes and dienes. The reaction involves the addition of a boron-hydride bond across one or both of the carbon-carbon triple bonds.

Monohydroboration for Enyne Synthesis:

By carefully controlling the stoichiometry of the hydroborating agent, it is possible to achieve selective monohydroboration, leading to the formation of a conjugated enyne. The use of sterically hindered boranes, such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is crucial to prevent double hydroboration of the second alkyne. The hydroboration of alkynes proceeds via a syn-addition mechanism, where the boron and hydrogen atoms add to the same face of the triple bond. For a symmetrical internal alkyne like the one in this compound, this results in the formation of a specific (E)-alkenylborane. Subsequent protonolysis of the vinylborane intermediate with an acid like acetic acid yields the (E)-enyne diol.

Double Hydroboration for Diene Synthesis:

Alternatively, employing an excess of the hydroborating agent or a less hindered borane like borane-tetrahydrofuran complex (BH₃·THF) can lead to the double hydroboration of both alkyne units. This process results in the formation of a diborated intermediate. Oxidation of this intermediate, typically with hydrogen peroxide (H₂O₂) in the presence of a base, replaces the boron atoms with hydroxyl groups, which then tautomerize to the more stable conjugated diene. The stereochemistry of the resulting diene is dependent on the reaction conditions and the specific borane used, but often leads to the formation of (E,E)- or (E,Z)-dienes.

The resulting enyne and diene diols are valuable synthetic intermediates themselves, amenable to a wide range of further transformations, including Diels-Alder reactions, cross-coupling reactions, and further functionalization of the hydroxyl groups.

Reaction Reagents Predicted Major Product Product Class
Monohydroboration-Protonolysis1. (Sia)₂BH or 9-BBN2. CH₃COOH(3E)-2,7-Dimethyloct-3-en-5-yne-2,7-diolEnyne Diol
Double Hydroboration-Oxidation1. BH₃·THF (excess)2. H₂O₂, NaOH2,7-Dimethylocta-3,5-diene-2,7-diolDiene Diol

Esterification and Other Hydroxyl Group Modifications

The two tertiary hydroxyl groups of this compound are key sites for derivatization, allowing for the modulation of the molecule's physical and chemical properties.

Esterification:

Esterification of the tertiary alcohols in this compound can be challenging due to steric hindrance around the hydroxyl groups. Standard Fischer esterification conditions (carboxylic acid with a catalytic amount of strong acid) are often slow and may lead to side reactions like elimination, particularly given the propargylic nature of the alcohols. More effective methods involve the use of more reactive acylating agents.

For instance, acylation with acid chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine or triethylamine can readily form the corresponding di-ester. This approach avoids the strongly acidic conditions that promote elimination. The resulting esters can serve as prodrugs in medicinal chemistry applications or as intermediates for further synthesis.

Protection and Other Modifications:

In multi-step syntheses, it is often necessary to protect the hydroxyl groups to prevent them from interfering with reactions at the diyne moiety. Common protecting groups for tertiary alcohols include silyl (B83357) ethers and benzyl ethers.

Silyl Ethers: Reaction with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole, yields the corresponding disilyl ether. These groups are robust under a variety of reaction conditions but can be selectively removed using a fluoride source like tetrabutylammonium fluoride (TBAF).

Benzyl Ethers: Formation of benzyl ethers can be achieved by treating the diol with a strong base like sodium hydride (NaH) followed by the addition of benzyl bromide. Benzyl ethers are stable to many reagents but can be cleaved by catalytic hydrogenation.

These modifications not only protect the hydroxyl functionality but also increase the lipophilicity of the molecule, which can be advantageous in certain synthetic applications.

Modification Typical Reagents Functional Group Formed
Di-esterificationAcyl chloride (RCOCl), PyridineDi-ester
Di-silylationtert-Butyldimethylsilyl chloride (TBSCl), ImidazoleDi-silyl ether
Di-benzylationSodium hydride (NaH), Benzyl bromide (BnBr)Di-benzyl ether

Formation of Macrocyclic and Heterocyclic Compounds

The rigid, linear C10 scaffold of this compound makes it an attractive precursor for the synthesis of cyclic structures, including macrocycles and heterocycles.

Macrocycle Synthesis:

Macrocyclization can be achieved through intramolecular coupling reactions of the diyne unit. However, classical oxidative homocoupling reactions like the Glaser, Eglinton, or Hay couplings typically require terminal alkynes. Therefore, to utilize this compound in such macrocyclization strategies, it must first be derivatized. For example, the hydroxyl groups can be esterified with a dicarboxylic acid linker, and the resulting intermediate can be modified to introduce terminal alkyne functionalities, which can then undergo intramolecular coupling to form a macrocyclic diyne.

Heterocycle Synthesis:

The diol and diyne functionalities can participate in cyclization reactions to form various heterocyclic systems.

Furan Synthesis: Acid-catalyzed or metal-catalyzed cycloisomerization of the diol can lead to the formation of furan derivatives. Under acidic conditions, one hydroxyl group can be protonated and leave as water, generating a carbocation that is then attacked by the other hydroxyl group. Tautomerization of the resulting enol ether would yield a substituted dihydrofuran, which could potentially be oxidized to a furan. More direct routes involve transition-metal catalysis, for example, with gold or mercury salts, which can promote the intramolecular addition of the hydroxyl groups to the alkyne moieties.

Pauson-Khand Reaction: The diyne can be used in an intramolecular Pauson-Khand reaction to construct cyclopentenone-fused ring systems. This would require tethering the two ends of the molecule with a linker containing an alkene. For instance, the diol could be converted to a diether with a linker containing a double bond. The subsequent cobalt- or rhodium-catalyzed [2+2+1] cycloaddition of one alkyne, the tethered alkene, and carbon monoxide would yield a complex bicyclic enone.

Synthesis of Intermediates for Natural Product Analogues

Polyacetylenes and their derivatives, including enynes and dienes, are common structural motifs in a variety of biologically active natural products isolated from plants, fungi, and marine organisms. The C10 framework of this compound makes it an ideal starting material for the synthesis of analogues of these natural products.

The partial reduction or hydroboration of the diyne core provides access to conjugated enyne and diene structures that are present in many polyketide and fatty acid-derived natural products. For example, the (3E)-2,7-dimethyloct-3-en-5-yne-2,7-diol, synthesized via monohydroboration, can serve as a key intermediate. The remaining alkyne and the two hydroxyl groups can be further elaborated to build up the carbon skeleton and introduce the necessary functional groups to mimic the structure of natural products like those found in the genus Laurencia or various antifungal polyacetylenes.

Furthermore, the diene diol obtained from double hydroboration can be used as a precursor for Diels-Alder reactions to construct complex cyclic systems found in terpenoid and alkaloid natural products. The ability to stereoselectively generate these enyne and diene intermediates from a simple, commercially available starting material highlights the utility of this compound in the synthesis of natural product analogues for biological evaluation.

Applications in Multicomponent Reactions and Cascade Processes

The high degree of unsaturation in this compound makes it a suitable substrate for multicomponent reactions and cascade processes, which allow for the rapid construction of molecular complexity in a single synthetic operation.

Cascade Reactions:

A cascade reaction can be initiated by the activation of one of the functional groups in this compound, leading to a series of sequential intramolecular transformations. For example, electrophilic activation of one of the alkyne units with an iodinating agent could trigger a 5-endo-dig cyclization, where the second alkyne acts as a nucleophile. This could lead to the formation of highly functionalized carbocyclic systems. Similarly, activation of a hydroxyl group could initiate a cascade of rearrangements and cyclizations involving the diyne system.

Multicomponent Reactions (MCRs):

While the internal nature of the alkynes in this compound limits its direct use in some common MCRs that require terminal alkynes (e.g., A³ coupling), it can be modified to participate in such reactions. For instance, derivatization of the diol with propargyl groups would introduce terminal alkynes, making it a suitable substrate for MCRs.

Alternatively, the diol functionality itself can participate in MCRs. For example, it could be used as the diol component in a Passerini or Ugi reaction after conversion of one hydroxyl group to an isocyanide. The diyne moiety would be carried through the reaction, providing a rigid backbone for the resulting complex adduct. These strategies allow for the efficient generation of diverse molecular scaffolds from this simple C10 building block.

Future Directions and Emerging Research Avenues for 2,7 Dimethylocta 3,5 Diyne 2,7 Diol

Development of More Sustainable and Green Synthetic Approaches

Future research is increasingly focused on developing environmentally benign methods for the synthesis of 2,7-Dimethylocta-3,5-diyne-2,7-diol and related alkynyl alcohols. Traditional methods often rely on stoichiometric reagents and organic solvents. The shift towards sustainability emphasizes catalytic processes, the use of renewable resources, and milder reaction conditions.

Key areas of development include:

Catalytic Oxidative Coupling: While classic methods like the Glaser-Hay coupling are effective, research is moving towards using more sustainable catalysts and oxidants. The use of earth-abundant metal catalysts, such as copper and iron, is being explored to replace more precious metals. chemicalbook.comacs.org

Enzymatic and Bio-inspired Catalysis: The use of enzymes or enzyme-mimicking catalysts offers a highly selective and green alternative for C-C bond formation and functional group transformations. ornl.gov Engineered enzymatic cascades that can convert diols to other functional groups under mild, aqueous conditions highlight the potential for biocatalysis in this area. ornl.gov

Alternative Solvents and Reaction Media: A significant push is being made to replace conventional organic solvents with greener alternatives like water or bio-based solvents. The use of water as a hydrogen donor for alkyne semireduction showcases a move towards more sustainable reagents and media. organic-chemistry.org

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability for diyne synthesis, minimizing waste and energy consumption compared to batch processes.

Green Chemistry ApproachPotential Advantage for Diyne Diol SynthesisRelevant Research Area
Earth-Abundant Metal CatalysisReduces reliance on precious metals (e.g., Palladium)Oxidative Coupling Reactions
Enzymatic CascadesHigh selectivity, mild aqueous conditions, reduced byproductsDiol Functionalization
Water as a Solvent/ReagentEliminates hazardous organic solvents, sustainableAlkyne Hydrogenation/Reduction
Flow SynthesisImproved process control, safety, and scalabilityIndustrial-scale Production

Exploration of Novel Reactivity Patterns and Catalytic Systems

The conjugated diyne system in this compound is ripe for the exploration of new chemical reactions. Research is focused on discovering novel reactivity patterns by employing a diverse range of catalytic systems.

Emerging areas of investigation include:

Hydroelementation Reactions: The addition of E-H bonds (where E can be B, Si, N, P, O, S, etc.) across the triple bonds is a powerful tool for creating functionalized molecules. rsc.org Catalytic systems involving gold, cobalt, and ruthenium have shown promise in controlling the regio- and stereoselectivity of hydrosilylation and hydroboration of diynes. mdpi.com

Cycloaddition and Annulation Reactions: Gold(I) catalysts have been effective in promoting cycloaddition reactions of 1,3-diynes with various partners to form complex heterocyclic structures like indoles and carbazoles. mdpi.com Applying these methods to this compound could lead to novel polycyclic architectures.

Asymmetric Catalysis: The development of chiral catalysts for reactions involving the diyne or diol functionalities can provide enantiomerically pure products, which is crucial for applications in medicinal chemistry and materials science. Chiral diol-based organocatalysts have proven effective in various enantioselective reactions. nih.gov

Tandem and Cascade Reactions: Designing catalytic systems that can initiate a sequence of reactions in a single pot represents a highly efficient synthetic strategy. For example, a tandem Sonogashira coupling/cyclization reaction has been used to synthesize 2-alkynylbenzofurans from a 1,3-diyne precursor. mdpi.com

Catalytic SystemReaction TypePotential Product from this compound
Gold(I) Complexes[4+2] CycloadditionSubstituted Carbazoles or Indoles
Cobalt/dpppHydrosilylationSilyl-functionalized Enynes
Ruthenium(II) ComplexesHydrosilylationSubstituted Siloles
Palladium(II) ComplexesHydrophenylationPhenylated Enynes

Integration into Advanced Functional Material Platforms

The rigid, linear diyne core and the terminal hydroxyl groups of this compound make it an excellent candidate for incorporation into advanced functional materials.

Future research directions in this area are:

Conjugated Polymers and Oligomers: Diynes are fundamental precursors to polyynes and other π-conjugated systems. researchgate.net The polymerization of this compound could lead to novel polymers with interesting optoelectronic properties, potentially for use in organic electronics like organic photovoltaics (OPVs) or organic thin-film transistors (OFETs), similar to how pentacene (B32325) is used. rsc.orgwikipedia.org The hydroxyl groups could also serve as anchoring points or sites for post-polymerization modification.

Self-Healing Materials: The hydroxyl groups can be used to integrate the diyne unit into polymer networks, such as polyurethanes. rsc.org The diyne moiety itself could be a dynamic covalent bond or a precursor to one, enabling self-healing capabilities in the resulting material.

Molecular Scaffolding and Nanostructures: The defined geometry of the molecule makes it an ideal component for constructing complex supramolecular architectures, metal-organic frameworks (MOFs), and other nanostructured materials.

Interdisciplinary Research with Other Scientific Domains

The unique properties of this compound and its derivatives are fostering collaborations with fields beyond traditional chemistry.

Chemical Biology: The alkyne functionality is a powerful tool in chemical biology, serving as a bio-orthogonal handle for "click" chemistry. nih.gov Derivatives of this compound could be used to tag biomolecules for visualization, quantification, and tracking within living systems. nih.gov

Medicinal Chemistry and Pharmacology: Many natural products containing the diyne motif exhibit significant biological activity. wm.edu Research has shown that synthetic 1,3-diyne compounds can have potent antidepressant-like effects. rsc.org This suggests that this compound and its derivatives warrant investigation for their potential therapeutic properties, including antimicrobial and anticancer activities. wm.edursc.org

Computational Design of New Derivatives and Applications

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and development of new molecules and materials.

Predicting Reactivity and Properties: Density Functional Theory (DFT) calculations are already being used to corroborate mechanistic proposals for reactions involving 1,3-diynes. mdpi.com This approach can be extended to predict the reactivity of this compound in various transformations and to calculate the electronic and optical properties of its derivatives.

In Silico Screening: Computational methods can be used to screen virtual libraries of derivatives for specific properties, such as binding affinity to a biological target or desired characteristics for an electronic material. This can guide synthetic efforts, saving time and resources.

Designing Novel Functional Materials: Molecular dynamics simulations and other modeling techniques can predict how derivatives of this compound will assemble into larger structures, aiding in the rational design of new polymers, MOFs, and other advanced materials with tailored properties.


Conclusion and Broader Impact of Research on 2,7 Dimethylocta 3,5 Diyne 2,7 Diol

Summary of Key Academic Contributions and Discoveries

The primary academic contributions related to 2,7-Dimethylocta-3,5-diyne-2,7-diol are centered on its synthesis, structural elucidation, and its utility as a building block in organic synthesis.

A significant discovery has been the detailed characterization of its solid-state structure through single-crystal X-ray diffraction. The crystal structure of this compound has been determined, providing precise data on bond lengths, angles, and intermolecular interactions, such as hydrogen bonding between the hydroxyl groups. nih.gov This foundational work is crucial for the field of crystal engineering, where understanding how molecules self-assemble in the solid state is paramount for designing new materials with desired properties.

Furthermore, its reactivity has been explored in the context of hydroelementation reactions. Specifically, the hydroboration of 2,7-Dimethylocta-3,5-diyne has been investigated. These studies demonstrate that the diyne can react with high regio- and stereoselectivity, showcasing its potential as a versatile substrate for creating complex, functionalized molecules. The resulting enynylborane intermediates are valuable precursors for further synthetic transformations.

The compound also serves as a fundamental building block, or monomer, for the synthesis of larger, more complex molecules and polymers. Its diacetylene core is a key structural element for creating polydiacetylenes, a class of polymers known for their interesting electronic and optical properties. The terminal hydroxyl groups offer reaction sites for attaching other molecules or for influencing the solubility and processing of resulting polymers.

Potential for Future Fundamental Research and Innovation

The unique characteristics of this compound suggest several promising directions for future fundamental research and innovation.

The potential for this compound as a monomer in solid-state polymerization to form highly ordered polydiacetylenes remains a significant area for exploration. Research could focus on controlling the polymerization process to produce materials with tailored electronic and photophysical properties. Such materials could be investigated for applications in organic electronics, such as organic field-effect transistors (OFETs) and sensors. The stimuli-responsive nature of some polydiacetylenes, which exhibit color changes in response to environmental factors, could be explored by derivatizing the hydroxyl groups of the monomer.

In the realm of supramolecular chemistry, the ability of this compound to form well-defined hydrogen-bonded networks in the solid state can be exploited. Future work could involve co-crystallization with other molecules to create complex, multi-component assemblies with novel architectures and functions. These studies would contribute to a deeper understanding of non-covalent interactions and their role in directing the self-assembly of molecules.

Furthermore, the development of new synthetic methodologies utilizing this compound as a starting material could lead to the efficient construction of a wide range of complex organic molecules. Its rigid, linear scaffold can be incorporated into larger structures to create molecular wires, novel ligands for catalysis, or unique host molecules for molecular recognition studies. The exploration of its reactivity in various catalytic cycles could unveil new and efficient chemical transformations.

Q & A

Q. How can researchers mitigate decomposition during long-term storage of this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in amber vials. Pre-dry solvents (e.g., molecular sieves) and add stabilizers (e.g., hydroquinone) at 0.1–1% w/w. Monitor purity via periodic GC-MS analysis .

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Reactant of Route 1
2,7-Dimethylocta-3,5-diyne-2,7-diol
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.